(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
Overview
Description
(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with an isopropylamino group and a carbamic acid tert-butyl ester moiety. Its distinct chemical structure makes it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclohexyl halide.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the isopropylamino-cyclohexyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamic acid ester moiety, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as flexibility and thermal stability.
Biology and Medicine:
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Cosmetics: It can be incorporated into formulations to enhance the stability and efficacy of cosmetic products.
Mechanism of Action
The mechanism of action of (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
- (4-Amino-cyclohexyl)-carbamic acid tert-butyl ester
- (4-Methylamino-cyclohexyl)-carbamic acid tert-butyl ester
- (4-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cyclohexyl ring. While (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has an isopropylamino group, similar compounds may have different alkyl or amino groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can influence the compound’s interaction with biological targets, leading to variations in pharmacological effects.
Properties
IUPAC Name |
tert-butyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMFIXMWCIEBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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